Thp-peg4

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of THP-PEG4 typically involves the protection of hydroxyl groups using tetrahydropyranyl groups. The reaction is carried out under acidic conditions, where alcohols react with dihydropyran to form tetrahydropyranyl ethers . The PEG chain is then introduced through nucleophilic substitution reactions, where the hydroxyl group of the PEG reacts with the protected alcohol.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes the protection of hydroxyl groups, introduction of the PEG chain, and purification of the final product. The use of automated systems and optimized reaction conditions ensures high yield and purity of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

THP-PEG4 undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The THP group can be removed through reduction reactions.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Aldehydes and carboxylic acids.

Reduction: Deprotected alcohols.

Substitution: Ethers and esters.

Applications De Recherche Scientifique

Medicinal Chemistry

Thp-peg4 has been employed in the design and optimization of antitumor agents. Notable applications include:

- Biotin-PEG-Naphthalimide Derivatives : Used as a building block for the synthesis of biotinylated compounds that exhibit antitumor activity. The compounds were optimized using docking simulations and evaluated through MTT assays and xenograft models, demonstrating efficacy comparable to established chemotherapeutics like amonafide and temozolomide .

Protein Analysis and Biochemistry

This compound is utilized in the form of NHS-PEG4-Biotin for efficient biotin labeling of proteins and antibodies. This application involves:

- Stable Amide Bond Formation : The NHS group reacts with primary amines (e.g., lysines) to create stable bioconjugates, enhancing water solubility and preventing aggregation of biotinylated proteins.

Immunology and Cell Biology

In immunological studies, this compound facilitates the differentiation and maturation of THP-1-derived dendritic cells on PEG hydrogel culture platforms. This application underscores its role in cell biology and immune response research.

Material Science

This compound has been used to modify polysulfone membranes for forward osmosis applications. The incorporation of this compound enhances membrane properties, making it suitable for environmental engineering applications.

Case Study 1: Bioorthogonal Click Radiolabelling

A study demonstrated the use of [68Ga]Ga-THP-tetrazine for pretargeted PET imaging of PEGylated liposomes. The research highlighted:

- In Vivo Imaging : The compound was radiolabeled successfully and showed selective accumulation in liver and spleen tissues rather than tumors, indicating potential limitations in targeting efficiency .

Case Study 2: PROTAC Development

Research focusing on this compound as a linker in PROTACs revealed its ability to enhance protein degradation pathways via the ubiquitin-proteasome system. Experimental results indicated:

- Selective Targeting : this compound facilitated the degradation of specific target proteins by linking them to E3 ligases, showcasing its importance in therapeutic applications.

Mécanisme D'action

THP-PEG4 exerts its effects through the PEGylation process, where the PEG chain is covalently attached to biomolecules. This modification increases the solubility, stability, and bioavailability of the biomolecules. The THP group protects the hydroxyl group during the synthesis and can be removed under acidic conditions to expose the reactive hydroxyl group for further derivatization .

Comparaison Avec Des Composés Similaires

Similar Compounds

PEG4-OH: A PEG linker with a terminal hydroxyl group but without the THP protecting group.

THP-PEG4-OH: Similar to this compound but with different chain lengths and functional groups

Uniqueness

This compound is unique due to the presence of the THP protecting group, which provides stability during synthesis and can be easily removed under acidic conditions. This makes it a versatile compound for various applications in chemistry, biology, medicine, and industry .

Activité Biologique

Introduction

THP-PEG4, a PEG-based PROTAC (Proteolysis Targeting Chimera) linker, has garnered attention in the field of targeted protein degradation. This compound plays a crucial role in the development of therapeutic agents that exploit the ubiquitin-proteasome system to selectively degrade specific proteins associated with various diseases, including cancer. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by its molecular formula and a molecular weight of approximately 278.342 g/mol. It is soluble in DMSO and exhibits a density of with a boiling point of at 760 mmHg .

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₆O₆ |

| Molecular Weight | 278.342 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 394.0 ± 42.0 °C |

This compound functions as a linker in PROTACs, which consist of two distinct ligands: one targeting an E3 ubiquitin ligase and the other binding to the target protein. The PROTAC mechanism facilitates the recruitment of E3 ligases to target proteins, leading to their ubiquitination and subsequent degradation by the proteasome . This innovative approach allows for the selective elimination of pathogenic proteins while minimizing off-target effects.

In Vitro Studies

Research indicates that this compound demonstrates significant biological activity in cellular models. For instance, studies have shown that PROTACs utilizing this compound effectively degrade target proteins involved in cancer progression .

Table: Summary of In Vitro Findings

| Study Reference | Target Protein | Degradation Efficiency | Cell Line Used |

|---|---|---|---|

| An S et al., 2018 | BCR-ABL | >80% | K562 (Leukemia) |

| Biopharma PEG | MYC | >70% | HeLa (Cervical Cancer) |

In Vivo Studies

In vivo experiments have further confirmed the efficacy of this compound-based PROTACs. A notable study involved administering this compound linked compounds to tumor-bearing mice, where significant tumor reduction was observed . The biodistribution studies indicated that this compound enhances the accumulation of therapeutic agents in tumor tissues while maintaining lower levels in healthy organs.

Case Study: Tumor-Bearing Mice Experiment

In a preclinical trial using fibrosarcoma WEHI-164 tumor-bearing mice:

- Administration : Mice were treated with this compound linked PROTACs.

- Outcome : Tumor uptake was measured at 1.1 ± 0.1 % IA/g, with significant uptake in lungs (8.8 ± 7.1 % IA/g), liver (9.4 ± 2.7 % IA/g), and spleen (6.5 ± 0.6 % IA/g) .

Applications in Drug Development

This compound's unique properties make it suitable for various applications in drug development:

- Targeted Cancer Therapy : By degrading oncogenic proteins.

- Neurodegenerative Diseases : Potentially targeting misfolded or aggregated proteins.

- Autoimmune Disorders : Modulating immune responses through selective protein degradation.

Propriétés

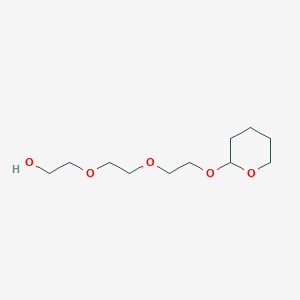

IUPAC Name |

2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O5/c12-4-6-13-7-8-14-9-10-16-11-3-1-2-5-15-11/h11-12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUBUREHZQPDYHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40547040 | |

| Record name | 2-(2-{2-[(Oxan-2-yl)oxy]ethoxy}ethoxy)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40547040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60221-37-6 | |

| Record name | 2-(2-{2-[(Oxan-2-yl)oxy]ethoxy}ethoxy)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40547040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.